Glycerol 2-phosphate

Description

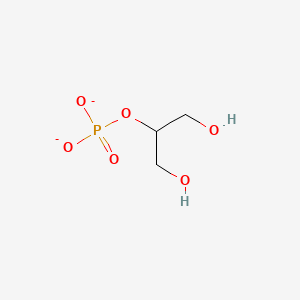

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydroxypropan-2-yl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P/c4-1-3(2-5)9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCLVCXQIBBOPH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)OP(=O)([O-])[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O6P-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Beta-Glycerophosphate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of beta-glycerophosphate (β-GP), a critical reagent in various research applications, most notably in the induction of osteogenic differentiation and mineralization studies. This document outlines detailed chemical synthesis protocols, experimental applications, and the underlying signaling pathways, presented with clarity and precision for the scientific community.

Chemical Synthesis of High-Purity Beta-Glycerophosphate

The synthesis of beta-glycerophosphate with high isomeric purity (greater than 99% of the β-isomer) is essential to avoid confounding results from the alpha isomer.[1][2][3][4] The following sections detail a common and efficient process for producing beta-glycerophosphate disodium (B8443419) salt hydrate.[1]

Synthesis Workflow

The synthesis is typically a multi-step process involving protection of the glycerol (B35011) backbone, phosphorylation, hydrolysis, and deprotection, followed by purification.[4]

References

- 1. WO2010080969A1 - Process for the synthesis of beta glycerol phosphate - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP2389348B1 - Process for the synthesis of beta glycerol phosphate - Google Patents [patents.google.com]

- 4. EP2389348A1 - Process for the synthesis of beta glycerol phosphate - Google Patents [patents.google.com]

The Dual Roles of Glycerol 2-Phosphate in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol (B35011) 2-phosphate, commonly known as β-glycerophosphate (BGP), is a multifaceted molecule widely utilized in cellular and molecular biology. While extensively employed as a crucial supplement in osteogenic differentiation media, its role extends beyond that of a simple phosphate (B84403) donor. This technical guide provides an in-depth exploration of the dual roles of glycerol 2-phosphate in cellular signaling pathways. Firstly, it details the indirect signaling cascade initiated upon its enzymatic conversion to inorganic phosphate, which is pivotal for biomineralization and the activation of osteogenic pathways such as the MAPK/ERK and non-canonical Wnt signaling. Secondly, it examines the direct role of BGP as a reversible inhibitor of serine/threonine phosphatases, a function that has profound implications for maintaining the fidelity of phosphorylation-dependent signaling cascades. This document synthesizes quantitative data, provides detailed experimental protocols for key assays, and presents visual diagrams of the core signaling pathways and workflows to offer a comprehensive resource for researchers in cellular biology and drug discovery.

Introduction: The Dichotomy of this compound Function

This compound (BGP) is an ester of glycerol and phosphoric acid.[1] In the landscape of cellular biology, it is recognized for two primary, mechanistically distinct functions. The most prominent application is in the field of bone biology, where it serves as an organic phosphate source to drive the differentiation of mesenchymal stem cells into osteoblasts and promote the subsequent mineralization of the extracellular matrix.[2][3] This process, however, is not merely structural; the liberation of inorganic phosphate (Pi) from BGP acts as a potent signaling event.

Concurrently, BGP is a well-characterized reversible inhibitor of serine/threonine protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[2][4] This inhibitory activity is fundamental in biochemical assays, where BGP is included in lysis buffers and kinase assay reagents to preserve the phosphorylation status of proteins, thereby providing an accurate snapshot of signaling pathway activation.[5][6] These two functions—one indirect via metabolic conversion and one direct via enzyme inhibition—position BGP as a key modulator of cellular signaling.

Indirect Signaling: BGP as a Source of the Signaling Molecule Inorganic Phosphate (Pi)

The principal and most-studied role of BGP in cell culture is to act as a substrate for tissue non-specific alkaline phosphatase (ALP), an enzyme highly expressed on the surface of osteoblasts.[7][8] ALP hydrolyzes the phosphate ester bond of BGP, leading to a localized, sustained increase in the concentration of inorganic phosphate (Pi). This elevated Pi has two subsequent effects: it provides the necessary building blocks for the formation of hydroxyapatite (B223615) crystals [Ca₁₀(PO₄)₆(OH)₂], the mineral component of bone, and it functions as an extracellular signaling molecule to further promote the osteogenic phenotype.

Activation of Osteogenic Signaling Pathways by Pi

Inorganic phosphate derived from BGP hydrolysis is a critical signaling molecule that activates intracellular pathways essential for osteoblast maturation.

-

MAPK/ERK Pathway: Studies have shown that extracellular phosphate can activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway.[9] Activation of ERK signaling is known to upregulate key osteogenic transcription factors, such as Runt-related transcription factor 2 (RUNX2). RUNX2 is a master regulator of osteoblast differentiation, driving the expression of genes for major bone matrix proteins like collagen type I (COL1A1) and osteocalcin (B1147995) (BGLAP).[10]

-

Wnt Signaling: Inorganic phosphate has been implicated in the promotion of osteogenic differentiation through the non-canonical Wnt signaling pathway. While the precise mechanism is still under investigation, Wnt signaling is a critical regulator of bone formation, stimulating osteoprogenitor proliferation and differentiation.[11][12]

The overall process illustrates an indirect signaling role for BGP, where its metabolic product, Pi, is the ultimate effector on these core developmental pathways.

Direct Signaling: BGP as a Serine/Threonine Phosphatase Inhibitor

Beyond its role as a phosphate donor, BGP functions as a direct, reversible inhibitor of serine/threonine phosphatases, primarily PP1 and PP2A.[4] These phosphatases are crucial negative regulators of many signaling pathways, as they counteract the action of protein kinases. By inhibiting these enzymes, BGP can sustain or enhance the phosphorylation of key signaling proteins, thereby modulating pathway output.

This inhibitory function is most commonly exploited in experimental settings. When cells are lysed, compartmentalization is lost, and endogenous phosphatases can rapidly dephosphorylate proteins, obscuring the true signaling state of the cell. The inclusion of BGP in lysis buffers at concentrations ranging from 10 mM to 50 mM helps to prevent this artifact.[6][13][14]

While the direct signaling consequences in intact cells are less defined than its role in osteogenesis, it is hypothesized that by inhibiting phosphatases, BGP could potentiate signaling cascades that are otherwise transient. For example, sustained phosphorylation of components within the MAPK or PKC pathways could alter cellular responses. One study suggested that BGP's effects on mineralization patterns, even when ALP is inhibited, could be attributed to altered phosphorylation of matrix proteins due to its phosphatase inhibitory activity.

Quantitative Data Presentation

The cellular response to BGP is highly dependent on its concentration. The following tables summarize quantitative data from studies on osteogenesis and cellular bioenergetics.

Table 1: Dose-Dependent Effects of β-Glycerophosphate on Osteogenesis

| Concentration | Cell Type | Observation | Outcome | Reference |

| 0 mM | Rat Osteoblasts | Organic matrix deposited | No mineralization occurs | [1] |

| 2 mM | Rat Osteoblasts | Formation of bony structures | Optimal "trabecular" mineralization | [1] |

| 5-10 mM | Rat Osteoblasts | Widespread, non-specific mineral deposition | Dystrophic mineralization, impaired cell viability | [1] |

| 10 mM | Canine MSCs | Upregulation of Osteocalcin (Ocn) mRNA | Promotion of late-stage osteogenic differentiation | |

| 20-40 mM | Canine MSCs | No significant increase in ALP or mineralization vs. 10 mM | Saturation of osteogenic effect at 10 mM | |

| 10 mM | Saos-2 cells | Decreased cell proliferation | Upregulation of late osteoblastic markers (OCN, PHEX) | [10] |

Table 2: Effects of β-Glycerophosphate on Vascular Smooth Muscle Cell (VSMC) Bioenergetics

| Parameter | Condition | Change | Implication | Reference |

| Basal Respiration | VSMCs + BGP | Increased | Shift towards oxidative metabolism | |

| Mitochondrial ATP Production | VSMCs + BGP | Increased | Higher energy production via oxidative phosphorylation | |

| Spare Respiratory Capacity | VSMCs + BGP | Decreased | Reduced ability to respond to metabolic stress | |

| Coupling Efficiency | VSMCs + BGP | Decreased | Less efficient coupling of respiration to ATP synthesis | |

| Non-glycolytic Acidification | VSMCs + BGP | Increased | Stimulation of other metabolic pathways | |

| ATP Rate Index (Mito/Glyco) | VSMCs + BGP | Increased | Promotes a more oxidative and less glycolytic phenotype |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of BGP's effects are provided below.

Protocol: Assessment of Matrix Mineralization with Alizarin Red S Staining

This protocol is used to qualitatively and quantitatively assess calcium deposition in the extracellular matrix of cultured cells.[7]

Workflow Diagram:

Methodology:

-

Cell Culture: Plate cells (e.g., mesenchymal stem cells, MC3T3-E1) and culture in osteogenic differentiation medium containing ascorbic acid, dexamethasone, and β-glycerophosphate for the desired period (e.g., 14-21 days).

-

Washing: Carefully aspirate the culture medium. Gently wash the cell monolayer twice with phosphate-buffered saline (PBS).

-

Fixation: Add 4% paraformaldehyde (PFA) in PBS to each well to cover the cells. Incubate for 15-30 minutes at room temperature.

-

Rinsing: Aspirate the fixative and wash the cells 2-3 times with deionized water (dH₂O) to remove residual PFA.

-

Staining: Add 2% Alizarin Red S solution (pH adjusted to 4.1-4.3) to each well. Incubate for 5-30 minutes at room temperature, protected from light.

-

Final Wash: Aspirate the staining solution and wash the wells 3-5 times with dH₂O until the wash solution is clear.

-

Qualitative Assessment: Add PBS to the wells to prevent drying and visualize the orange-red mineralized nodules using a bright-field microscope.

-

Quantitative Assessment (Optional): a. After visualization, aspirate the PBS and add 10% (w/v) cetylpyridinium chloride in dH₂O to each well. b. Incubate at room temperature for 15-30 minutes on a shaker to elute the bound stain. c. Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm using a microplate reader.

Protocol: Alkaline Phosphatase (ALP) Activity Assay

This colorimetric assay measures the enzymatic activity of ALP, a key marker of early osteoblast differentiation.[1][3]

Methodology:

-

Cell Lysis: a. Wash cultured cells with PBS. b. Lyse the cells by adding a lysis buffer (e.g., 1% Triton X-100 in PBS) and incubating on ice. For membrane-bound ALP, a freeze-thaw cycle can improve solubilization.[3] c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization.

-

Enzymatic Reaction: a. Prepare a reaction buffer (e.g., 2-amino-2-methyl-1-propanol (B13486) buffer, pH 10.5). b. Prepare the substrate solution by dissolving p-nitrophenyl phosphate (pNPP) in the reaction buffer to a final concentration of ~9 mM.[3] c. In a 96-well plate, add a known amount of cell lysate to each well. d. To initiate the reaction, add the pNPP substrate solution to each well.

-

Measurement: a. Incubate the plate at 37°C. b. The ALP in the lysate will convert the colorless pNPP to the yellow p-nitrophenol. c. Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) using a microplate reader.

-

Calculation: Calculate the rate of reaction (change in absorbance per unit time). Normalize the ALP activity to the total protein concentration of the lysate (e.g., expressed as µmol p-nitrophenol/min/mg protein).

Conclusion

This compound is a deceptively simple molecule with a complex and dualistic role in modulating cellular signaling. Its primary application in promoting osteogenesis is an indirect signaling function, where its hydrolysis product, inorganic phosphate, activates critical developmental pathways like MAPK/ERK and Wnt. Concurrently, its capacity to directly inhibit serine/threonine phosphatases makes it an indispensable tool for preserving the integrity of phosphosignaling networks in biochemical analyses and suggests a potential, albeit less explored, role in directly modulating signaling dynamics within intact cells. Understanding these distinct mechanisms is crucial for the accurate interpretation of experimental results and for the strategic development of therapeutic agents targeting bone formation, vascular calcification, and other phosphorylation-dependent disease processes. This guide provides the foundational knowledge, quantitative context, and practical protocols necessary for researchers to effectively investigate and leverage the diverse signaling functions of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein phosphatases 1 and 2A and their naturally occurring inhibitors: current topics in smooth muscle physiology and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-glycerophosphate, not low magnitude fluid shear stress, increases osteocytogenesis in the osteoblast-to-osteocyte cell line IDG-SW3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein phosphatase 2A, a negative regulator of the ERK signaling pathway, is activated by tyrosine phosphorylation of putative HLA class II-associated protein I (PHAPI)/pp32 in response to the antiproliferative lectin, jacalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of serine/threonine phosphatase enhances arachidonic acid-induced [Ca2+]i via protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Impact of Serine/Threonine Protein Kinases on the Regulation of Sporulation in Bacillus subtilis [frontiersin.org]

- 7. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic phosphate but not inorganic phosphate regulates Fgf23 expression through MAPK and TGF-ꞵ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differing responses of osteogenic cell lines to β-glycerophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitors of Serine/Threonine Protein Phosphatases: Biochemical and Structural Studies Provide Insight for Further Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mechanism of beta-glycerophosphate action in mineralizing chick limb-bud mesenchymal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of serine/threonine protein phosphatases enhances agonist-stimulated cAMP accumulation in UMR 106 osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of β-glycerophosphate on the bioenergetic profile of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Serine/threonine protein phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Core of Bacterial Phosphorus Scavenging: An In-depth Technical Guide to Glycerol 2-Phosphate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Glycerol (B35011) 2-phosphate (G2P), a seemingly simple molecule, plays a crucial role in the survival and proliferation of diverse bacterial species. As a key organophosphate, it serves as a vital source of phosphorus, an essential element for cellular integrity and function. Understanding the intricate metabolic pathways bacteria employ to acquire and utilize G2P is paramount for developing novel antimicrobial strategies and harnessing bacterial metabolic capabilities for biotechnological applications. This in-depth technical guide provides a comprehensive overview of the core mechanisms of G2P metabolism in bacterial cultures, with a focus on key model organisms.

Core Metabolic Pathways of Glycerol 2-Phosphate Utilization

Bacteria have evolved two primary strategies to harness phosphorus from G2P: extracellular hydrolysis and direct intracellular transport. The prevailing mechanism often depends on the bacterial species and the environmental conditions, particularly the availability of inorganic phosphate (B84403) (Pi).

Extracellular Hydrolysis: The Role of Phosphatases

Under phosphate-limiting conditions, many bacteria secrete non-specific phosphatases to cleave the phosphate group from G2P in the extracellular space. The liberated inorganic phosphate is then readily transported into the cell. In Escherichia coli, the principal enzyme responsible for this activity is the alkaline phosphatase PhoA. The expression of phoA is tightly regulated by the Pho regulon, a two-component regulatory system that responds to phosphate availability.

Intracellular Transport: The Ugp System

A more direct route for G2P utilization involves its transport into the cytoplasm. In E. coli, this is primarily mediated by the high-affinity Ugp (uptake of glycerol phosphate) system, an ABC transporter encoded by the ugpBAECQ operon. This system is particularly crucial for G2P uptake in the absence of extracellular phosphatases like PhoA. The UgpB protein is the periplasmic binding component that captures G2P and delivers it to the UgpA/UgpE membrane channel for translocation into the cytoplasm, a process powered by the UgpC ATPase. Once inside the cell, G2P is hydrolyzed by a cytoplasmic glycerol-2-phosphatase to yield glycerol and inorganic phosphate.

The following diagram illustrates the two main pathways for G2P utilization in a model Gram-negative bacterium.

Regulation of this compound Metabolism

The intricate network of G2P metabolism is tightly controlled to ensure efficient phosphorus acquisition while maintaining cellular homeostasis. The primary regulatory hub in many bacteria is the Pho regulon.

The Pho Regulon: A Master Switch for Phosphate Scavenging

The Pho regulon is a two-component regulatory system comprising the sensor kinase PhoR and the response regulator PhoB. Under phosphate-limiting conditions, PhoR autophosphorylates and subsequently transfers the phosphoryl group to PhoB. Phosphorylated PhoB (PhoB-P) then acts as a transcriptional activator, binding to specific DNA sequences known as PHO boxes in the promoter regions of genes involved in phosphate acquisition, including phoA and the ugpBAECQ operon. Conversely, under phosphate-replete conditions, PhoR acts as a phosphatase, dephosphorylating PhoB-P and repressing the expression of the Pho regulon genes.

The following diagram depicts the regulatory cascade of the Pho regulon in response to phosphate availability.

Quantitative Data on Key Enzymes

The efficiency of G2P metabolism is dictated by the kinetic properties of the enzymes involved. While comprehensive kinetic data for all relevant enzymes across a wide range of bacteria is not yet available, studies on specific organisms provide valuable insights.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol min-1 µg-1) | Reference |

| Acid Phosphatase CPI | Citrobacter sp. | This compound | 1963 ± 407 | 34 ± 8 | [1] |

| Acid Phosphatase CPII | Citrobacter sp. | This compound | 938 ± 42 | 18 ± 1 | [1] |

Experimental Protocols

Investigating G2P metabolism requires a combination of genetic, biochemical, and analytical techniques. The following sections outline key experimental workflows.

Workflow for Gene Knockout and Phenotypic Analysis

To elucidate the function of specific genes in G2P metabolism, targeted gene knockouts are created, followed by phenotypic characterization.

Protocol for Bacterial Growth Assays on Different Phosphorus Sources

Objective: To assess the ability of bacterial strains to utilize G2P as a sole phosphorus source.

Materials:

-

Bacterial strains (wild-type and mutant)

-

Minimal medium (e.g., M9) lacking a phosphorus source

-

Sterile stock solutions of a primary phosphorus source (e.g., KH2PO4) and G2P

-

Sterile culture tubes or microplates

-

Incubator with shaking capabilities

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a phosphorus-free minimal medium.

-

Prepare working solutions of the minimal medium supplemented with either the primary phosphorus source (positive control), no phosphorus source (negative control), or G2P at a defined concentration.

-

Inoculate the prepared media with the bacterial strains to a low initial optical density (e.g., OD600 of 0.05).

-

Incubate the cultures at the optimal growth temperature with shaking.

-

Monitor bacterial growth over time by measuring the optical density at regular intervals.

-

Plot the growth curves (OD600 vs. time) to compare the growth of different strains on each phosphorus source.

Protocol for Phosphatase Activity Assay

Objective: To measure the activity of extracellular or periplasmic phosphatases.

Materials:

-

Bacterial culture supernatant or periplasmic extract

-

p-Nitrophenyl phosphate (pNPP) as a chromogenic substrate

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Stop solution (e.g., Na2CO3)

-

Spectrophotometer or microplate reader

Procedure:

-

Grow bacterial cultures under conditions that induce phosphatase expression (i.e., low phosphate).

-

Prepare the enzyme sample (e.g., cell-free supernatant for secreted phosphatases or periplasmic extract).

-

Prepare a reaction mixture containing the assay buffer and pNPP.

-

Initiate the reaction by adding the enzyme sample to the reaction mixture.

-

Incubate the reaction at a specific temperature for a defined period.

-

Stop the reaction by adding the stop solution. The stop solution also raises the pH, causing the product, p-nitrophenol, to turn yellow.

-

Measure the absorbance of the solution at 410 nm.

-

Calculate the enzyme activity based on the amount of p-nitrophenol produced, using a standard curve.

Workflow for Bacterial Metabolomics to Quantify Intracellular G2P

Objective: To determine the intracellular concentration of G2P.

This compound Metabolism in Other Key Bacterial Genera

While E. coli serves as an excellent model, understanding G2P metabolism in other significant bacterial genera is crucial for a broader perspective.

-

Bacillus subtilis : This Gram-positive bacterium also possesses a Pho regulon (PhoP-PhoR) that controls the expression of genes involved in phosphate acquisition. While the general principles are similar to E. coli, the specific genes and regulatory networks may differ.

-

Pseudomonas aeruginosa : This opportunistic pathogen utilizes a PhoB-PhoR two-component system to regulate its response to phosphate limitation. This regulation is interconnected with virulence factor production, highlighting the importance of phosphate metabolism in pathogenicity.

-

Staphylococcus aureus : As a major human pathogen, S. aureus must scavenge for essential nutrients, including phosphate, within the host. Its metabolic adaptability, including the utilization of alternative phosphorus sources, is critical for its survival and virulence.

-

Streptomyces : These soil-dwelling bacteria are renowned for their production of a vast array of secondary metabolites, including many antibiotics. The biosynthesis of these complex molecules is often linked to primary metabolism, and the regulation of phosphate utilization can significantly impact antibiotic production.

Conclusion and Future Directions

The metabolism of this compound is a cornerstone of bacterial phosphorus acquisition, particularly in phosphate-limited environments. The intricate interplay between extracellular and intracellular utilization pathways, governed by sophisticated regulatory networks like the Pho regulon, underscores the adaptability of bacteria. For researchers in basic science and drug development, a thorough understanding of these mechanisms is essential. Future research should focus on elucidating the specific kinetic parameters of key enzymes in a wider range of pathogenic and industrially important bacteria. Furthermore, a deeper understanding of the cross-talk between phosphate metabolism and other cellular processes, such as virulence and antibiotic resistance, will undoubtedly open new avenues for therapeutic intervention and biotechnological innovation. This guide provides a solid foundation for these future endeavors, offering a comprehensive overview of the current state of knowledge and the experimental approaches necessary to expand it.

References

An In-depth Technical Guide on the Enzymatic Activity and Kinetics of Glycerol-2-Phosphatase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol-2-phosphatase (EC 3.1.3.19), also commonly known as β-glycerophosphatase, catalyzes the hydrolysis of glycerol-2-phosphate into glycerol (B35011) and inorganic phosphate (B84403). This enzyme belongs to the family of hydrolases, specifically those acting on phosphoric monoester bonds. While not as extensively characterized as its isomer-specific counterpart, glycerol-3-phosphate phosphatase, the enzymatic activity responsible for the dephosphorylation of glycerol-2-phosphate is crucial in various physiological processes. This guide provides a comprehensive overview of the enzymatic activity and kinetics of glycerol-2-phosphatase, including detailed data on its kinetic parameters, optimal reaction conditions, and known inhibitors and activators. Furthermore, it outlines detailed experimental protocols for the purification and kinetic analysis of this enzymatic activity and visualizes key pathways and experimental workflows.

Enzymatic Activity and Kinetics

The enzymatic activity of glycerol-2-phosphatase is typically characterized by determining its kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. The activity is often studied as a function of acid or alkaline phosphatases acting on β-glycerophosphate.

Kinetic Parameters

The kinetic parameters for the hydrolysis of β-glycerophosphate by various phosphatases are summarized in the tables below. It is important to note that these values can vary significantly depending on the enzyme source, purity, and assay conditions.

Table 1: Michaelis-Menten Constants (Km) for β-Glycerophosphate Hydrolysis

| Enzyme Source | Enzyme Type | Km (mM) | Reference |

| Rat Liver | Acid Phosphatase (Component I) | Low (not specified) | [1] |

| Rat Liver | Acid Phosphatase (Component II) | High (not specified) | [1] |

| Vigna radiata (29 kDa isoenzyme) | Acid Phosphatase | 0.3 | [2] |

| Calf Intestine | Alkaline Phosphatase | Varies with pH | [3][4] |

Table 2: Maximum Velocity (Vmax) for β-Glycerophosphate Hydrolysis

| Enzyme Source | Enzyme Type | Vmax (units/mg protein) | Reference |

| Rat Liver | Acid Phosphatase (Component I) | Low (not specified) | [1] |

| Rat Liver | Acid Phosphatase (Component II) | High (not specified) | [1] |

| Vigna radiata (29 kDa isoenzyme) | Acid Phosphatase | 1336 nmol/sec/mg | [2] |

| Calf Intestine | Alkaline Phosphatase | Varies with pH | [3][4] |

Optimal pH and Temperature

The catalytic activity of glycerol-2-phosphatase is highly dependent on pH and temperature. Most enzymes exhibiting this activity are classified as either acid or alkaline phosphatases, with distinct pH optima.

Table 3: Optimal pH and Temperature for β-Glycerophosphatase Activity

| Enzyme Source | Enzyme Type | Optimal pH | Optimal Temperature (°C) | Reference |

| Macrotyloma uniflorum seeds | Acid Phosphatase | 5.0 | 50 | [5] |

| Germinating black gram seedling | Acid Phosphatase | 5.0 | 55 | [6] |

| Vigna aconitifolia | Acid Phosphatase | 5.4 | 30 | [7] |

| Calf Intestine | Alkaline Phosphatase | 8.0 - 10.0 | Not specified | [3][4] |

Inhibitors and Activators

Various ions and small molecules can modulate the activity of enzymes that hydrolyze glycerol-2-phosphate. Understanding these interactions is crucial for both mechanistic studies and potential therapeutic applications.

Table 4: Inhibitors and Activators of β-Glycerophosphatase Activity

| Effector | Enzyme Source/Type | Effect | Type of Inhibition | Reference |

| Phosphate (Pi) | Acid Phosphatase (Vigna aconitifolia) | Inhibition | Competitive | [8] |

| Molybdate | Acid Phosphatase (Vigna aconitifolia) | Potent Inhibition | Mixed | [8][9] |

| Ferric ion (Fe³⁺) | Acid Phosphatase (Vigna aconitifolia) | Potent Inhibition | Mixed | [9] |

| Cupric ion (Cu²⁺) | Acid Phosphatase (Vigna aconitifolia) | Inhibition | Non-competitive | [8][9] |

| Zinc ion (Zn²⁺) | Acid Phosphatase (Vigna aconitifolia) | Mild Inhibition | - | [8][9] |

| Manganese ion (Mn²⁺) | Acid Phosphatase (Vigna aconitifolia) | Mild Inhibition | - | [8][9] |

| Fluoride | Acid Phosphatase (Vigna aconitifolia) | Strong Inhibition | Mixed | [8] |

| EDTA | Acid Phosphatase (Yeast) | Activation | - | [10] |

| Magnesium ion (Mg²⁺) | Alkaline Phosphatase (Calf Intestine) | Enhancement | - | [4] |

| Vanadate | Acid and Alkaline Phosphatases | Inhibition | - | [10][11] |

Experimental Protocols

Purification of Acid Phosphatase with β-Glycerophosphatase Activity

This protocol describes a general procedure for the purification of acid phosphatase from plant seedlings, a common source of this enzyme.

-

Preparation of Crude Extract:

-

Homogenize germinating seedlings (e.g., Vigna radiata or black gram) in a suitable buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0) containing protease inhibitors.[2][6]

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to remove cellular debris.[7]

-

Collect the supernatant, which constitutes the crude enzyme extract.[7]

-

-

Ammonium (B1175870) Sulfate (B86663) Precipitation:

-

Slowly add solid ammonium sulfate to the crude extract with constant stirring at 4°C to achieve a specific saturation level (e.g., 30-70%).

-

Allow the protein to precipitate for several hours.

-

Centrifuge to collect the precipitated protein and dissolve the pellet in a minimal volume of the homogenization buffer.

-

Dialyze the resuspended pellet against the same buffer to remove excess ammonium sulfate.

-

-

Ion-Exchange Chromatography:

-

Load the dialyzed protein solution onto an anion-exchange column (e.g., DEAE-cellulose) pre-equilibrated with the homogenization buffer.[7][12]

-

Wash the column with the equilibration buffer to remove unbound proteins.

-

Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1.0 M NaCl in the equilibration buffer).[12]

-

Collect fractions and assay for acid phosphatase activity using β-glycerophosphate as the substrate.

-

Pool the active fractions.

-

-

Gel Filtration Chromatography:

-

Concentrate the pooled active fractions from the ion-exchange step.

-

Load the concentrated sample onto a gel filtration column (e.g., Sephadex G-100) pre-equilibrated with the homogenization buffer.

-

Elute the protein with the same buffer and collect fractions.

-

Assay the fractions for enzyme activity and protein concentration.

-

Pool the fractions with the highest specific activity.

-

-

Purity Assessment:

-

Assess the purity of the final enzyme preparation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A single band indicates a high degree of purity.[6]

-

References

- 1. Studies on kinetic properties of acid phosphatase from nuclei-free rat liver homogenate using different substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. Studies on alkaline phosphatase: Inhibition by phosphate derivatives and the substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on alkaline phosphatase. Inhibition by phosphate derivatives and the substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and characterization of acid phosphatase from Macrotyloma uiflorum seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. serbiosoc.org.rs [serbiosoc.org.rs]

- 7. scialert.net [scialert.net]

- 8. The inhibitory effect of metals and other ions on acid phosphatase activity from Vigna aconitifolia seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic properties of derepressible acid phosphatase from the yeast from of Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of acid, alkaline, and tyrosine (PTP1B) phosphatases by novel vanadium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

An In-Depth Technical Guide to the Chemical Properties and Stability of Glycerol 2-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol (B35011) 2-phosphate, also known as β-glycerophosphate, is a key organophosphate monoester involved in numerous biological processes. It serves as a crucial intermediate in glycerophospholipid metabolism, acts as a phosphate (B84403) donor in various biochemical reactions, and is widely utilized in cell culture, particularly for inducing osteogenic differentiation of stem cells.[1][2] This technical guide provides a comprehensive overview of the chemical properties and stability of glycerol 2-phosphate, offering valuable data and detailed experimental protocols for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Chemical Properties of this compound

This compound is a structural isomer of glycerol 1-phosphate and glycerol 3-phosphate. Unlike its isomers, this compound is not chiral.[1] It is typically available as a white, crystalline solid, often as a sodium salt hydrate, and is highly soluble in water.[3]

Structure and Identification

The chemical structure of this compound consists of a glycerol backbone with a phosphate group esterified at the second carbon atom.

Synonyms: β-Glycerophosphate, Beta-glycerophosphoric acid, 1,3-Dihydroxypropan-2-yl dihydrogen phosphate[1]

| Property | Value | Reference |

| Chemical Formula | C₃H₉O₆P | [1] |

| Molar Mass | 172.07 g/mol | [1] |

| CAS Number | 17181-54-3 | [1] |

| Appearance | White crystalline solid | [3] |

| Solubility in Water | High | [3] |

| pKa (strongest acidic) | 1.13 | [4] |

Stability of this compound

The stability of this compound is a critical consideration for its storage, handling, and application in experimental settings. Its degradation primarily occurs through hydrolysis of the phosphate ester bond, which can be influenced by factors such as pH and temperature.

pH Stability

Thermal Stability

Information regarding the specific thermal decomposition profile of pure this compound is limited. However, studies on the thermal degradation of organophosphorus esters indicate that they generally decompose via the elimination of a phosphorus acid.[6][7] The thermal decomposition of crude glycerin, which may contain phosphate salts, shows a multi-phase process with the main decomposition of glycerol occurring between 116°C and 320°C.[8] For practical purposes in laboratory settings, it is recommended to store this compound powder at 2-8°C or -20°C.[5]

Enzymatic Degradation

In biological systems, the hydrolysis of this compound is catalyzed by phosphatases.

-

Glycerol-2-phosphatase (EC 3.1.3.19): This enzyme specifically catalyzes the hydrolysis of this compound to glycerol and inorganic phosphate.[9]

Reaction: this compound + H₂O ⇌ Glycerol + Phosphate

-

Alkaline Phosphatase (AP): This is a non-specific phosphomonoesterase that can also hydrolyze this compound, particularly in the context of osteoblast differentiation where it plays a crucial role in providing inorganic phosphate for matrix mineralization.[10]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for the Quantification of this compound

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound, adapted from methods for related polar analytes.

Objective: To separate and quantify this compound from its potential degradation products (e.g., glycerol and inorganic phosphate).

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV or Refractive Index (RI) detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

This compound standard

-

Methanol (B129727) (HPLC grade)

-

Potassium phosphate monobasic (KH₂PO₄)

-

Phosphoric acid (H₃PO₄)

-

Ultrapure water

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a phosphate buffer and an organic modifier. A starting point could be a mobile phase of methanol and a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.2 with phosphoric acid) in a ratio of 65:35 (v/v).

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 25°C

-

Detection: UV at 210 nm (if derivatization is not used, RI detection may be more suitable for the underivatized compound).

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

-

Sample Preparation:

-

Forced Degradation Studies (to demonstrate stability-indicating nature):

-

Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for a defined period.

-

Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for a defined period.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat a solid sample of this compound at a defined temperature.

-

-

Neutralize the acid and base-treated samples before injection.

-

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Assess the separation of the this compound peak from any degradation product peaks.

-

Protocol 2: Enzymatic Assay for Glycerol-2-Phosphatase Activity

This protocol describes a spectrophotometric assay to measure the activity of glycerol-2-phosphatase by quantifying the release of inorganic phosphate.

Objective: To determine the enzymatic activity of glycerol-2-phosphatase.

Principle: The amount of inorganic phosphate released from the enzymatic hydrolysis of this compound is determined colorimetrically using the Molybdenum Blue method.

Reagents:

-

This compound solution (substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Glycerol-2-phosphatase enzyme preparation

-

Molybdate (B1676688) Reagent: Dissolve ammonium (B1175870) molybdate in sulfuric acid.

-

Reducing Agent: A solution of a reducing agent such as ascorbic acid or hydrazine (B178648) sulfate.

-

Phosphate Standard Solution: A solution of known concentration of potassium dihydrogen phosphate.

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

Procedure:

-

Enzyme Reaction:

-

Prepare reaction tubes containing the Tris-HCl buffer and the this compound substrate solution.

-

Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of the glycerol-2-phosphatase enzyme preparation.

-

Incubate for a specific time period (e.g., 15-30 minutes).

-

Stop the reaction by adding the TCA solution.

-

-

Phosphate Determination:

-

Centrifuge the tubes to pellet any precipitated protein.

-

Take an aliquot of the supernatant.

-

Add the Molybdate Reagent, followed by the Reducing Agent.

-

Allow the color to develop for a specified time at room temperature.

-

-

Measurement: Measure the absorbance of the solution at the appropriate wavelength (e.g., 840 nm).[11]

-

Standard Curve: Prepare a standard curve using the phosphate standard solution and follow the same color development procedure.

-

Calculation:

-

Determine the amount of inorganic phosphate released in the enzyme reaction from the standard curve.

-

Calculate the enzyme activity, typically expressed in units (µmol of phosphate released per minute) per mg of protein.

-

Mandatory Visualizations

Caption: Workflow for the stability-indicating HPLC analysis of this compound.

Caption: Workflow for the enzymatic assay of glycerol-2-phosphatase activity.

Caption: Simplified signaling pathway of this compound in osteoblast differentiation.

Conclusion

This compound is a vital molecule with significant roles in both fundamental biochemistry and applied cell biology. Understanding its chemical properties and stability is paramount for its effective use in research and development. This guide has provided a consolidated resource of its key characteristics, stability considerations, and detailed experimental protocols for its analysis. The provided diagrams offer a visual representation of key workflows and its role in cellular signaling. While there are still gaps in the publicly available quantitative data regarding its stability, the information and protocols presented here serve as a robust foundation for researchers working with this important compound.

References

- 1. The emergence of phosphate as a specific signaling molecule in bone and other cell types in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkaline phosphatase revisited: hydrolysis of alkyl phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. A continuous spectrophotometric assay for inorganic phosphate and for measuring phosphate release kinetics in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. openriver.winona.edu [openriver.winona.edu]

- 9. reddit.com [reddit.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academiascholarlyjournal.org [academiascholarlyjournal.org]

Glycerol 2-Phosphate as a Phosphate Donor in Biochemical Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol (B35011) 2-phosphate (G2P), also known as β-glycerophosphate, is a well-known substrate for various phosphatases and a common supplement in cell culture media for inducing osteogenic differentiation. While its primary role is often considered to be a source of inorganic phosphate (B84403) through hydrolysis, compelling evidence demonstrates that under certain conditions, G2P can act as a direct phosphate donor in phosphotransferase reactions catalyzed by specific enzymes. This technical guide provides an in-depth analysis of this function, focusing on the enzymatic-mediated transfer of a phosphate group from G2P to an acceptor molecule. The guide summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying biochemical pathways.

Introduction to Glycerol 2-Phosphate

This compound is an ester of glycerol and phosphoric acid where the phosphate group is attached to the second carbon of the glycerol backbone. Unlike the chiral glycerol 1-phosphate and glycerol 3-phosphate isomers, G2P is achiral.[1] In biological systems, it is generally less common than its isomers.[1] Its principal recognized functions include serving as a substrate for phosphatases, acting as a serine/threonine phosphatase inhibitor, and providing a source of inorganic phosphate for extracellular matrix mineralization during in vitro osteogenesis.[1][2][3][4] The provision of phosphate for mineralization is mediated by alkaline phosphatase, which hydrolyzes G2P.[3][4] However, a less-explored but significant function is its capacity to serve as a phosphate donor in reactions catalyzed by enzymes with phosphotransferase activity.

Phosphotransferase Activity: this compound as a Phosphoryl Donor

While kinases typically utilize high-energy donors like ATP for phosphorylation, some phosphatases can catalyze the transfer of a phosphate group from a donor substrate to an acceptor molecule other than water. This is known as phosphotransferase activity. Acid phosphatases, in particular, have been shown to exhibit this dual function.

A key example of this compound acting as a phosphate donor is observed in the activity of acid phosphatase isoforms (CPI and CPII) from a Citrobacter sp. These enzymes can transfer the phosphate group from a phosphomonoester to an alcohol. In experiments where G2P was provided as the phosphate donor in the presence of glycerol as the acceptor, the formation of glycerol 1-phosphate was detected, demonstrating a direct phosphotransferase reaction.

Enzymatic Reaction

The phosphotransferase reaction can be represented as follows:

This compound + Acceptor-OH ⇌ Glycerol + Acceptor-O-Phosphate

In the presence of a suitable acceptor alcohol and an enzyme with phosphotransferase capability, the phosphate moiety is transferred from G2P to the acceptor.

Quantitative Analysis of Enzyme Kinetics

The efficiency of this compound as a substrate for phosphatases provides insight into its potential as a phosphate donor. The Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is a key parameter. A higher Km value indicates lower affinity of the enzyme for the substrate.

Studies on the two acid phosphatase isoforms from Citrobacter sp., CPI and CPII, have determined their Km values for both glycerol 1-phosphate (G1P) and this compound (G2P) in a hydrolytic reaction.

| Enzyme Isoform | Substrate | Km (μM) |

| CPI | Glycerol 1-Phosphate | 190 ± 59 |

| This compound | 1963 ± 407 | |

| CPII | Glycerol 1-Phosphate | 354 ± 45 |

| This compound | 938 ± 42 |

Table 1: Michaelis-Menten constants (Km) of Citrobacter sp. acid phosphatase isoforms for glycerol phosphates. Data compiled from research on Citrobacter sp. acid phosphatases.

The significantly higher Km values for this compound compared to glycerol 1-phosphate indicate a lower affinity of these particular acid phosphatase isoforms for G2P. This suggests that G2P is a less efficient substrate for hydrolysis by these enzymes, which may influence its efficacy as a phosphate donor in phosphotransferase reactions under their catalysis.

Signaling Pathways and Logical Relationships

The phosphotransferase activity of acid phosphatases represents a mechanism for generating new phosphorylated molecules without the direct involvement of ATP. This can be particularly relevant in specific cellular compartments or organisms where ATP may be limited or where this alternative pathway provides regulatory control.

Below is a diagram illustrating the dual hydrolytic and phosphotransferase activities of acid phosphatase with this compound.

Experimental Protocols

This section outlines a general methodology for detecting and quantifying the phosphotransferase activity of an acid phosphatase using this compound as the phosphate donor.

Objective

To determine if an acid phosphatase can catalyze the transfer of a phosphate group from this compound to an acceptor alcohol (e.g., glycerol).

Materials

-

Purified acid phosphatase

-

This compound (disodium salt)

-

Glycerol (as the phosphate acceptor)

-

Buffer solution (e.g., 0.2 M MOPS-NaOH, pH 7.0)

-

Control phosphate donor (e.g., p-nitrophenyl phosphate - PNPP) for comparative analysis

-

Reagents for detecting the phosphorylated product (e.g., 31P-NMR spectroscopy or specific enzymatic assays for the expected product)

-

Reaction tubes

-

Incubator/water bath

Experimental Workflow

The following diagram outlines the workflow for a typical phosphotransferase assay.

Procedure

-

Reaction Setup: Prepare reaction mixtures in separate tubes. A typical reaction could contain:

-

Test Reaction: Buffer, this compound (donor), glycerol (acceptor), and enzyme.

-

Control (No Acceptor): Buffer, this compound, and enzyme (to measure hydrolysis).

-

Control (No Enzyme): Buffer, this compound, and glycerol (to check for non-enzymatic reaction).

-

Positive Control (Alternative Donor): Buffer, PNPP (donor), glycerol (acceptor), and enzyme.

-

-

Incubation: Incubate all tubes at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction. The method will depend on the analysis technique. For 31P-NMR, the sample can often be analyzed directly.

-

Product Analysis:

-

31P-Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique to identify and quantify different phosphorylated compounds. The appearance of a new peak corresponding to the phosphorylated acceptor (e.g., glycerol 1-phosphate) in the test reaction, which is absent in the controls, confirms phosphotransferase activity. The chemical shifts of known standards (G2P, inorganic phosphate, G1P) are used for identification.

-

-

Data Interpretation: Compare the results from the test and control reactions. The amount of new phosphorylated product formed in the test reaction is a measure of the phosphotransferase activity.

Conclusion and Future Directions

The role of this compound as a phosphate donor is an underexplored area of its biochemical function. While it is not a high-energy phosphate donor like ATP, under the catalysis of certain enzymes such as the acid phosphatase from Citrobacter sp., it can participate in phosphotransferase reactions. This activity is dependent on the presence of a suitable phosphate acceptor.

For drug development professionals, this phosphotransferase capability could offer novel enzymatic targets, particularly in microbial systems. Further research is needed to:

-

Identify other enzymes, in both prokaryotes and eukaryotes, that can utilize G2P as a phosphate donor.

-

Elucidate the physiological significance of this activity in different biological contexts.

-

Determine the range of possible phosphate acceptors and the specificity of the transferase reaction.

Understanding these aspects will provide a more complete picture of the metabolic and regulatory roles of this compound beyond its function as a simple phosphatase substrate.

References

The Enigmatic Role of Glycerol 2-Phosphate in Plant Life: A Technical Guide to its Better-Known Isomer, Glycerol 3-Phosphate

A Note to the Reader: Scientific inquiry into the specific roles and metabolic pathways of glycerol (B35011) 2-phosphate (G2P) in plant systems is currently limited. While it is recognized as a plant metabolite, the vast body of research has focused on its structural isomer, glycerol 3-phosphate (G3P).[1][2] G3P is a central molecule in a multitude of plant metabolic and signaling pathways. This guide will provide a comprehensive overview of the current understanding of G3P in plant metabolism and physiology, with the acknowledgment that the specific functions of G2P remain an open area for future investigation.

Introduction to Glycerol Phosphates in Plants

Glycerol phosphates are pivotal intermediates in plant metabolism, linking carbohydrate and lipid biosynthesis.[3][4] They exist as two primary stereoisomers: glycerol 2-phosphate and glycerol 3-phosphate. While both are present in plants, glycerol 3-phosphate is the more abundant and functionally characterized isomer.[1][2] G3P serves as a backbone for the synthesis of all glycerolipids, which are fundamental components of cellular membranes.[5] Furthermore, G3P is a key player in cellular respiration, stress responses, and signaling cascades.[3][6][7]

Biosynthesis and Metabolism of Glycerol 3-Phosphate

The cellular pool of G3P in plants is maintained through two primary enzymatic pathways:

-

Phosphorylation of Glycerol: Glycerol kinase (GK) catalyzes the ATP-dependent phosphorylation of glycerol to form G3P.[3][8] This reaction is a key entry point for glycerol derived from the breakdown of triacylglycerols into mainstream metabolism.

-

Reduction of Dihydroxyacetone Phosphate (B84403) (DHAP): G3P dehydrogenase (GPDH) reduces DHAP, an intermediate of glycolysis, to generate G3P.[3][4] This reaction is reversible and plays a crucial role in maintaining the balance between glycolysis and lipid synthesis.

The degradation of G3P can occur through its conversion back to DHAP by GPDH or its utilization in glycerolipid biosynthesis.

Key Enzymes in Glycerol 3-Phosphate Metabolism

| Enzyme | Abbreviation | Function | Cellular Location |

| Glycerol Kinase | GK | Catalyzes the phosphorylation of glycerol to G3P. | Cytosol[8] |

| Glycerol-3-Phosphate Dehydrogenase | GPDH | Catalyzes the interconversion of DHAP and G3P. | Cytosol, Mitochondria, Plastids[4][9] |

| Glycerol-3-Phosphate Acyltransferase | GPAT | Acylates G3P to initiate glycerolipid synthesis. | Plastids, Endoplasmic Reticulum[9] |

Physiological Roles of Glycerol 3-Phosphate in Plants

Glycerolipid Biosynthesis

G3P is the foundational molecule for the synthesis of all glycerolipids, including phospholipids (B1166683), galactolipids, and triacylglycerols. These lipids are essential for the structure and function of cellular membranes, including the plasma membrane, tonoplast, and the thylakoid membranes of chloroplasts. The synthesis of glycerolipids occurs in both the plastids and the endoplasmic reticulum, with G3P serving as the primary substrate in both pathways.[5]

Plant Development

Recent studies have highlighted the importance of G3P in plant development, particularly in root architecture. Exogenous application of glycerol has been shown to inhibit primary root growth and alter lateral root development in Arabidopsis thaliana.[6] These morphological changes are associated with an increase in endogenous G3P levels, which in turn affects auxin distribution and cell cycle progression in the root meristem.[6]

Stress Responses

G3P metabolism is intricately linked to plant responses to both biotic and abiotic stress.

-

Pathogen Defense: G3P levels have been shown to increase in response to pathogen infection.[9] This accumulation of G3P is associated with basal resistance to certain fungal pathogens.[9] It is proposed that G3P may act as a signaling molecule in plant defense pathways.[3]

-

Phosphate Starvation: Under phosphate-limiting conditions, plants remodel their membrane lipid composition, often replacing phospholipids with non-phosphorous galactolipids. This process involves the breakdown of phospholipids, which can release glycerol and phosphate that can be re-assimilated via G3P.

-

Osmotic Stress: Glycerol is a known osmoprotectant in many organisms. In plants, the conversion of glycerol to G3P is a key step in glycerol metabolism, which can contribute to osmotic adjustment under stress conditions.

Cellular Respiration

The glycerol phosphate shuttle is a mechanism that facilitates the transfer of reducing equivalents (in the form of NADH) from the cytosol to the mitochondrial electron transport chain for ATP production.[10] This shuttle involves the cytosolic and mitochondrial isoforms of GPDH, which work in concert to oxidize cytosolic NADH and reduce mitochondrial FAD.

Signaling Pathways Involving Glycerol 3-Phosphate

The precise signaling roles of G3P are still being elucidated, but evidence suggests its involvement in several key pathways.

Experimental Protocols

Quantification of Glycerol 3-Phosphate in Plant Tissues

A reliable method for quantifying G3P is crucial for studying its metabolism and physiological roles. A common method involves gas chromatography-coupled mass spectrometry (GC-MS).[11][12]

Materials:

-

Plant tissue (10-100 mg fresh weight)

-

Liquid nitrogen

-

Lyophilizer

-

Extraction solvent (e.g., methanol:chloroform:water)

-

Internal standard (e.g., ribitol)

-

Derivatization agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

GC-MS system

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the tissue to remove water.

-

Homogenize the dried tissue and extract metabolites using a suitable solvent system.

-

Add an internal standard to the extract for accurate quantification.

-

Centrifuge the extract to pellet debris and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen gas.

-

Derivatize the dried metabolites with MSTFA to make them volatile for GC analysis.

-

Analyze the derivatized sample using a GC-MS system operating in selective ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Quantify G3P levels by comparing the peak area of the G3P derivative to that of the internal standard.[12]

The Uncharted Territory of this compound

While this guide has focused on the well-documented roles of G3P, the specific functions of G2P in plant metabolism and physiology remain largely unknown. The presence of G2P in plants suggests it may have a yet-to-be-discovered role, perhaps in specific signaling contexts or as a minor intermediate in novel metabolic pathways. Future research, enabled by advancements in metabolomics and enzymatic assays, will be crucial to unravel the mysteries of this less common but potentially important plant metabolite.

Conclusion

Glycerol 3-phosphate is a cornerstone of plant metabolism, with multifaceted roles in biosynthesis, development, stress response, and cellular energetics. A thorough understanding of G3P metabolism is essential for researchers in plant science and has implications for crop improvement and the development of novel agrochemicals. The stark contrast between our knowledge of G3P and the dearth of information on G2P highlights a significant gap in our understanding of plant biochemistry and presents an exciting opportunity for future scientific discovery.

References

- 1. beta-Glycerophosphate | C3H9O6P | CID 2526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The common metabolite glycerol-3-phosphate is a novel regulator of plant defense signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycerol-3-phosphate and systemic immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycerolipid synthesis and lipid trafficking in plant mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycerol affects root development through regulation of multiple pathways in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycerolipid Metabolism and Its Role in Plant Defense - UNIVERSITY OF KENTUCKY [portal.nifa.usda.gov]

- 8. Glycerol metabolism in higher plants: glycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. quora.com [quora.com]

- 11. en.bio-protocol.org [en.bio-protocol.org]

- 12. Rapid and Reliable Quantification of Glycerol-3-phosphate Using Gas Chromatography–coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Diverse Roles of Beta-Glycerophosphate Beyond Bone Formation

For Immediate Release

[City, State] – [Date] – Long recognized for its essential role in bone mineralization studies, beta-glycerophosphate (β-GP) is now emerging from the shadows of osteogenesis to reveal a multifaceted involvement in a variety of non-osteogenic cellular processes. A comprehensive technical review highlights its functions as a critical signaling molecule, a modulator of cellular metabolism, and a potential therapeutic agent in contexts ranging from vascular health to neuroscience and beyond. This in-depth guide consolidates current research, presenting quantitative data, detailed experimental protocols, and novel signaling pathway visualizations to support researchers, scientists, and drug development professionals in exploring these underexplored functions.

A Pivotal Role in Cellular Signaling: The Phosphatase Inhibitor

One of the most significant non-osteogenic functions of beta-glycerophosphate is its activity as a broad-spectrum inhibitor of serine/threonine phosphatases.[1][2][3] These enzymes play a crucial role in cellular signaling by removing phosphate (B84403) groups from proteins, thereby regulating their activity. By inhibiting these phosphatases, β-GP helps to maintain the phosphorylated state of key signaling proteins, a function that is widely exploited in biochemical assays and cell lysis buffers to preserve the integrity of phosphoproteins for analysis.[1][2] This inhibitory action allows for the accurate study of signaling cascades involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.

The typical working concentration for β-GP as a phosphatase inhibitor in laboratory settings ranges from 1 to 100 mM.[1][2] Its reversible inhibition of serine/threonine phosphatases makes it an indispensable tool for researchers investigating signal transduction pathways.[2]

Vascular Calcification: A Pathological Non-Osteogenic Function

In stark contrast to its role in bone formation, beta-glycerophosphate is a key inducer of vascular calcification, a pathological process contributing to cardiovascular disease.[4] In vascular smooth muscle cells (VSMCs), β-GP promotes an osteogenic phenotype, leading to the deposition of calcium phosphate crystals within the vessel walls. This process is dependent on the activity of alkaline phosphatase (ALP), which hydrolyzes β-GP to release inorganic phosphate, thereby increasing the local phosphate concentration and driving mineralization.[3]

Studies have shown that β-GP treatment of VSMCs leads to significant changes in their bioenergetic profile. Specifically, it can increase mitochondrial respiration and promote a shift towards a more oxidative and less glycolytic phenotype. This metabolic reprogramming is associated with increased oxidative stress and the activation of pro-calcific signaling pathways.

Emerging Roles in Other Tissues and Cells

Beyond its well-documented effects on vascular cells, research is beginning to uncover the influence of beta-glycerophosphate on other non-osteogenic cell types.

Intestinal Epithelial Barrier Integrity

A notable study has demonstrated that calcium glycerophosphate can help preserve the integrity of the intestinal epithelial barrier. In a Caco-2 cell model, which mimics the human intestinal epithelium, calcium glycerophosphate was shown to attenuate the decrease in transepithelial electrical resistance (TEER) and reduce the flux of mannitol (B672), both indicators of increased permeability, under conditions of hypoxia or cytokine stimulation. This suggests a potential therapeutic role for glycerophosphate in conditions associated with a "leaky gut."

Neuronal Function and Metabolism

While direct studies on beta-glycerophosphate in neurons are limited, research on the related molecule, glycerol-3-phosphate, provides intriguing insights. The biosynthesis of glycerol-3-phosphate has been associated with long-term potentiation in hippocampal neurons, a cellular mechanism underlying learning and memory. This suggests that glycerophosphate metabolism may play a crucial role in supporting the high energy demands of neuronal plasticity.

Immune Cell Modulation

The role of beta-glycerophosphate in immune cell function is an area of growing interest. While it is commonly used in lysis buffers for studying immune cell signaling, its direct effects on immune cell activation and cytokine release are not yet fully elucidated. Some evidence suggests that the IL-10 family of cytokines can ameliorate β-GP-induced vascular calcification by suppressing the expression of osteogenic markers and blocking the Wnt/β-catenin signaling pathway, indicating a potential interplay between glycerophosphate signaling and immune regulation in the context of inflammatory diseases.[4]

Quantitative Data Summary

To facilitate a clear comparison of the effects of beta-glycerophosphate across different experimental systems, the following tables summarize key quantitative findings from the literature.

| Parameter | Cell Type | Treatment | Result | Reference |

| Phosphatase Inhibition | General | β-Glycerophosphate | Ser/Thr phosphatase inhibition | [2] |

| Working Concentration | Various | β-Glycerophosphate | 1 - 100 mM | [1][2] |

| Vascular Calcification | Bovine VSMCs | 10 mM β-GP for 14 days | Induction of extensive calcium deposition | [3] |

| Intestinal Permeability | Caco-2 cells | Calcium Glycerophosphate | Attenuation of hypoxia-induced TEER decrease | Not explicitly quantified in provided text |

Key Experimental Protocols

This guide provides detailed methodologies for several key experiments cited in the exploration of beta-glycerophosphate's non-osteogenic functions.

Protocol 1: Caco-2 Cell Permeability Assay

This assay is used to assess the integrity of the intestinal epithelial barrier in vitro.

-

Cell Culture: Caco-2 cells are seeded on semi-permeable transwell inserts and cultured until they form a confluent monolayer with stable transepithelial electrical resistance (TEER), typically for 21-29 days.

-

TEER Measurement: The integrity of the cell monolayer is verified by measuring TEER using a voltmeter.

-

Treatment: The cells are treated with the test compound (e.g., calcium glycerophosphate) and/or a substance that induces permeability (e.g., cytokines or hypoxic conditions).

-

Permeability Measurement:

-

TEER: TEER is measured at various time points after treatment to assess changes in ion permeability.

-

Mannitol Flux: A fluorescently or radioactively labeled tracer molecule, such as mannitol, is added to the apical side of the monolayer. The amount of tracer that crosses to the basolateral side over time is measured to determine paracellular permeability.

-

-

Data Analysis: Changes in TEER and mannitol flux are calculated to determine the effect of the test compound on barrier function.

Protocol 2: Assessment of Vascular Smooth Muscle Cell (VSMC) Calcification

This protocol details the induction and quantification of calcification in cultured VSMCs.

-

Cell Culture: Bovine vascular smooth muscle cells (BVSMCs) are cultured in a growth medium until confluent.

-

Induction of Calcification: The growth medium is replaced with a calcification medium containing 10 mM beta-glycerophosphate. The medium is changed every 2-3 days.

-

Quantification of Calcification:

-

Alizarin Red S Staining: After a specified period (e.g., 14 days), the cell layer is fixed and stained with Alizarin Red S, which specifically binds to calcium deposits, appearing as red nodules.

-

Calcium Content Assay: The calcium deposited in the extracellular matrix is dissolved using an acid solution (e.g., 0.6 N HCl), and the calcium concentration is determined using a colorimetric assay kit.

-

-

Analysis of Osteogenic Markers: The expression of osteogenic marker genes (e.g., RUNX2, ALP, Osteocalcin) can be analyzed by quantitative real-time PCR (qRT-PCR) or Western blotting to assess the phenotypic switch of VSMCs.

Visualizing the Pathways

To better understand the complex cellular mechanisms influenced by beta-glycerophosphate, the following diagrams illustrate key signaling pathways and experimental workflows.

References

Methodological & Application

Application Notes and Protocols for Osteoblast Differentiation using Beta-Glycerophosphate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing beta-glycerophosphate (β-GP) for inducing osteoblast differentiation in vitro. This document outlines the underlying principles, key signaling pathways, and detailed protocols for assessing osteogenic outcomes.

Introduction

Osteoblast differentiation is a cornerstone of bone formation and a critical process to model in vitro for skeletal research, drug discovery, and tissue engineering. A common and effective method to induce osteogenic differentiation of mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines involves the supplementation of culture medium with a cocktail of reagents, prominently featuring beta-glycerophosphate (β-GP).[1][2][3][4] β-GP serves as a crucial source of inorganic phosphate (B84403) (Pi), a fundamental component of hydroxyapatite, the mineral phase of bone.[1][3] Beyond its role as a phosphate donor, intracellular Pi derived from β-GP hydrolysis acts as a signaling molecule, modulating the expression of key osteogenic genes.[1] This process is often enhanced by the co-administration of ascorbic acid, which is essential for collagen matrix formation, and dexamethasone (B1670325), a synthetic glucocorticoid that promotes the commitment of progenitor cells to the osteoblastic lineage.[1][3][5]

Mechanism of Action and Signaling Pathways

Beta-glycerophosphate's primary role in osteogenesis is to provide a sustained source of phosphate ions.[1][6] Cellular alkaline phosphatase (ALP), a key marker of osteoblast activity, hydrolyzes β-GP, leading to an increase in local inorganic phosphate concentration.[6][7][8] This elevated phosphate level is not only a prerequisite for the chemical precipitation of calcium phosphate but also an active signal influencing cellular behavior.[1][6]

The inorganic phosphate released from β-GP can trigger intracellular signaling cascades, notably the Extracellular signal-Regulated Kinase (ERK) pathway, part of the Mitogen-Activated Protein Kinase (MAPK) family.[1] Phosphorylation of ERK1/2 leads to the activation and nuclear translocation of critical osteogenic transcription factors, such as Runt-related transcription factor 2 (Runx2).[1] Runx2 is a master regulator of osteoblast differentiation, driving the expression of downstream bone-specific proteins like osteopontin (B1167477) (OPN) and osteocalcin (B1147995) (OCN).[1][9]

When used in combination with dexamethasone, other signaling pathways are also critically involved. Dexamethasone has been shown to activate the Wnt/β-catenin signaling pathway, which in turn promotes the expression of Runx2.[1][3]

Signaling pathways in osteoblast differentiation induced by β-GP and dexamethasone.

Experimental Protocols

A general workflow for inducing and assessing osteoblast differentiation is outlined below.

General experimental workflow for osteoblast differentiation.

Osteogenic Differentiation Medium

The composition of the osteogenic medium is critical. While concentrations can be optimized for specific cell types, a standard formulation is provided below.

| Component | Stock Concentration | Final Concentration |

| Dexamethasone | 10 mM | 10 - 100 nM |

| Ascorbic Acid-2-Phosphate | 50 mg/mL | 50 µg/mL (or 250 µM) |

| Beta-Glycerophosphate | 1 M | 2 - 10 mM |

Note: Standard cell culture medium (e.g., DMEM or α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin serves as the basal medium.

Protocol 1: Alkaline Phosphatase (ALP) Activity Assay

This assay quantifies the activity of ALP, an early marker of osteoblast differentiation.

Materials:

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Assay buffer (e.g., 2-amino-2-methyl-1-propanol (B13486) buffer)

-

Cell lysis buffer (e.g., 1% Triton X-100 in 0.9% NaCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

After the desired culture period (e.g., 7 or 14 days), aspirate the culture medium and wash the cells twice with PBS.

-

Lyse the cells by adding cell lysis buffer and incubating.

-

Transfer the cell lysate to a 96-well plate.

-

Add the pNPP substrate solution to each well and incubate until a yellow color develops.

-

Stop the reaction by adding a stop solution (e.g., 0.2 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate ALP activity relative to a standard curve of p-nitrophenol. Normalize the activity to the total protein content of the cell lysate.

Protocol 2: Alizarin Red S Staining for Mineralization

This protocol visualizes and quantifies calcium deposition, a hallmark of late-stage osteoblast differentiation and matrix mineralization.

Materials:

-

Alizarin Red S (ARS) powder

-

Distilled water

-

0.1% Ammonium hydroxide (B78521) or dilute HCl

-

10% Formalin or 4% Paraformaldehyde for fixation

-

Phosphate-buffered saline (PBS)

-

10% Acetic acid or 10% Cetylpyridinium chloride for quantification (optional)

Procedure for Staining:

-

After 14-28 days of culture, aspirate the medium and wash the cells twice with PBS.

-

Fix the cells with 10% formalin for 15-60 minutes at room temperature.[10][11]

-

Wash the fixed cells twice with distilled water.

-

Prepare a 2% (w/v) Alizarin Red S solution in distilled water and adjust the pH to 4.1-4.3.[11][12]

-

Add the ARS solution to each well to cover the cell monolayer and incubate for 20-45 minutes at room temperature.[11][12]

-

Aspirate the ARS solution and wash the cells 3-5 times with distilled water to remove unbound dye.[12]

-

Visualize the orange-red calcium deposits under a bright-field microscope.

Procedure for Quantification (Optional):

-

After staining and final washing, add 10% acetic acid to each well and incubate with shaking to destain.

-

Transfer the supernatant to a microcentrifuge tube.

-

Measure the absorbance of the extracted stain at 405-550 nm.

Protocol 3: Gene Expression Analysis by qRT-PCR

This method measures the expression levels of key osteogenic marker genes.

Materials:

-